molecular formula C11H15N B2858280 7-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 1267967-97-4

7-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2858280
M. Wt: 161.248
InChI Key: BCSQUVLIGHGKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 161.25 . Its IUPAC name is 7-ethyl-1,2,3,4-tetrahydroquinoline and it has the InChI code 1S/C11H15N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3 .


Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . Another method involves an enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4 (1 H)-ones via a sequential asymmetric hydroxylation/diastereoselective oxidation process .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

The therapeutic potential of tetrahydroisoquinoline derivatives, including structures similar to 7-Ethyl-1,2,3,4-tetrahydroquinoline, has been extensively studied. These compounds have been recognized for their neuroprotective properties and their role in preventing Parkinsonism in mammals. Furthermore, their application extends to anticancer antibiotics, highlighting their significant contribution to cancer drug discovery, such as the FDA-approved trabectedin for soft tissue sarcomas. The versatility of these compounds is evident across various therapeutic areas, including cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showcasing their broad pharmacological applications (Singh & Shah, 2017).

Trabectedin and Cancer Therapy

Trabectedin, a marine-derived compound with a structure based on three fused tetrahydroisoquinoline rings, exemplifies the clinical significance of this chemical framework. Its unique mechanism of action involves covalent interaction with DNA, affecting various transcription factors, DNA binding proteins, and DNA repair pathways, distinct from other DNA-interacting agents. Trabectedin's ability to modulate cytokine and chemokine production suggests its influence extends beyond direct antitumor activity, potentially altering the tumor microenvironment. This compound's development for cancer therapy, including its combination with other anticancer agents, underscores the therapeutic relevance of tetrahydroisoquinoline derivatives (D’Incalci & Galmarini, 2010).

Excited State Hydrogen Atom Transfer in Solvent Clusters

Research into the excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline provides insights into potential applications in photophysics and photochemistry. These studies reveal mechanisms relevant to understanding molecular interactions and reactions under photoexcitation, contributing to the broader field of chemical dynamics and reaction mechanisms (Manca, Tanner, & Leutwyler, 2005).

Antioxidant Activity and Analytical Methods

The study of antioxidants, essential for various applications ranging from food engineering to pharmaceuticals, includes methodologies for determining antioxidant activity. The role of tetrahydroisoquinoline derivatives in these applications might be explored through their potential antioxidant properties, contributing to the understanding and development of new antioxidants for therapeutic and nutritional uses (Munteanu & Apetrei, 2021).

properties

IUPAC Name

7-ethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQUVLIGHGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-1,2,3,4-tetrahydroquinoline

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